11-Dehydro-6a,17-dihydroxy-corticosterone 21-Acetate
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Overview
Description
11-Dehydro-6a,17-dihydroxy-corticosterone 21-Acetate is a synthetic corticosteroid compound. It is structurally related to naturally occurring corticosteroids such as cortisone and corticosterone. This compound is known for its potent mineralocorticoid activity, which is generally greater than that of corticosterone .
Preparation Methods
The synthesis of 11-Dehydro-6a,17-dihydroxy-corticosterone 21-Acetate involves multiple steps, starting from precursor steroids. The synthetic routes typically include oxidation, reduction, and acetylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
11-Dehydro-6a,17-dihydroxy-corticosterone 21-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.
Substitution: This reaction can replace functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
11-Dehydro-6a,17-dihydroxy-corticosterone 21-Acetate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study corticosteroid metabolism and pathways.
Biology: It is used in biological research to investigate the effects of corticosteroids on cellular processes and gene expression.
Medicine: It is studied for its potential therapeutic effects in treating conditions related to mineralocorticoid deficiency.
Industry: It is used in the development of pharmaceutical formulations and as a quality control standard in the production of corticosteroid medications
Mechanism of Action
The mechanism of action of 11-Dehydro-6a,17-dihydroxy-corticosterone 21-Acetate involves binding to mineralocorticoid receptors in target tissues. This binding activates specific signaling pathways that regulate electrolyte balance, blood pressure, and inflammation. The compound’s effects are mediated through its interaction with molecular targets such as sodium channels and enzymes involved in corticosteroid metabolism .
Comparison with Similar Compounds
11-Dehydro-6a,17-dihydroxy-corticosterone 21-Acetate is unique due to its high mineralocorticoid activity. Similar compounds include:
11-Dehydrocorticosterone: A naturally occurring corticosteroid with similar mineralocorticoid activity.
11-Deoxycorticosterone: Another corticosteroid with potent mineralocorticoid effects but different structural features.
Corticosterone: A naturally occurring corticosteroid with both glucocorticoid and mineralocorticoid activity
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
Properties
Molecular Formula |
C23H30O7 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[2-[(6S,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17,20,26,29H,4-7,9-11H2,1-3H3/t14-,15-,17-,20+,21-,22-,23-/m0/s1 |
InChI Key |
UBNPPKCODLQETN-PLTZVPCUSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CC(C4=CC(=O)CCC34C)O)C)O |
Origin of Product |
United States |
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